FTase Inhibitor II FTase Inhibitor II
Brand Name: Vulcanchem
CAS No.: 156707-43-6
VCID: VC0049235
InChI: InChI=1S/C15H21N3O4S2/c1-24-7-6-12(15(21)22)18-13(19)9-2-4-10(5-3-9)17-14(20)11(16)8-23/h2-5,11-12,23H,6-8,16H2,1H3,(H,17,20)(H,18,19)(H,21,22)/t11-,12-/m0/s1
SMILES: CSCCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NC(=O)C(CS)N
Molecular Formula: C15H21N3O4S2
Molecular Weight: 371.5 g/mol

FTase Inhibitor II

CAS No.: 156707-43-6

Reference Standards

VCID: VC0049235

Molecular Formula: C15H21N3O4S2

Molecular Weight: 371.5 g/mol

FTase Inhibitor II - 156707-43-6

CAS No. 156707-43-6
Product Name FTase Inhibitor II
Molecular Formula C15H21N3O4S2
Molecular Weight 371.5 g/mol
IUPAC Name (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]benzoyl]amino]-4-methylsulfanylbutanoic acid
Standard InChI InChI=1S/C15H21N3O4S2/c1-24-7-6-12(15(21)22)18-13(19)9-2-4-10(5-3-9)17-14(20)11(16)8-23/h2-5,11-12,23H,6-8,16H2,1H3,(H,17,20)(H,18,19)(H,21,22)/t11-,12-/m0/s1
Standard InChIKey QZVAZQOXHOMYJF-RYUDHWBXSA-N
Isomeric SMILES CSCC[C@@H](C(=O)[O-])NC(=O)C1=CC=C(C=C1)NC(=O)[C@H](CS)[NH3+]
SMILES CSCCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NC(=O)C(CS)N
Canonical SMILES CSCCC(C(=O)[O-])NC(=O)C1=CC=C(C=C1)NC(=O)C(CS)[NH3+]
Appearance Assay:≥80%A crystalline solid
Sequence CXM
Synonyms FTI II; (R)-N-[4-[(2-Amino-3-mercapto-1-oxopropyl)amino]benzoyl]-L-methionine;
PubChem Compound 9842387
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator